3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide
Description
3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is a fluorinated α-halocarbonyl compound characterized by fluorine substituents at the 3- and 4-positions and a trifluoromethyl (-CF₃) group at the 5-position of the phenyl ring. Its bromide moiety and electron-withdrawing substituents make it a reactive intermediate in organic synthesis, particularly in cyclocondensation and nucleophilic substitution reactions for constructing heterocyclic frameworks .
Properties
IUPAC Name |
2-bromo-1-[3,4-difluoro-5-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF5O/c10-3-7(16)4-1-5(9(13,14)15)8(12)6(11)2-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBKUJRXPNORKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)F)F)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide typically involves the bromination of 3,4-difluoro-5-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide can be substituted by nucleophiles such as amines, thiols, or alkoxides to form various derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Substitution Products: Various substituted phenacyl derivatives depending on the nucleophile used.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₉H₄BrF₅O
- Molecular Weight : Approximately 303.03 g/mol
- Appearance : Typically exists as a white to pale yellow solid
The fluorination in this compound significantly alters its physicochemical properties, enhancing metabolic stability and bioavailability, which are crucial for pharmaceutical applications.
Organic Synthesis
3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions such as nucleophilic substitution and electrophilic aromatic substitution. The presence of fluorine atoms increases the electrophilicity of the carbonyl group, facilitating these reactions.
Medicinal Chemistry
Research indicates that fluorinated compounds often exhibit enhanced biological activities. Although specific biological activity data for this compound is limited, similar compounds have shown potential as antimicrobial and anticancer agents. The compound's structure may allow it to interact favorably with biological macromolecules, making it a candidate for drug development.
Material Science
The compound can be utilized in the development of advanced materials with unique properties. Its reactivity can be exploited to create specialty chemicals that meet specific industrial requirements. The incorporation of fluorinated groups often leads to materials with improved thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide largely depends on the specific application and the target molecule it interacts withThe trifluoromethyl group, in particular, is known to enhance lipophilicity and metabolic stability, which can be beneficial in drug design .
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
The compound’s reactivity and stability are influenced by the positions of fluorine and trifluoromethyl groups. Below is a comparative analysis with closely related phenacyl bromides:
Key Observations :
- Electron-Withdrawing Effects : The 3,4-difluoro-5-CF₃ substitution creates a highly electron-deficient aromatic ring, accelerating nucleophilic attack on the carbonyl carbon .
- Halogen Influence : Bromine’s leaving-group ability is critical in substitution reactions. Chlorine analogs (e.g., 2-chloro-5-CF₃) may exhibit slower reactivity due to weaker bond polarization .
- Stability : Fluorinated phenacyl bromides generally exhibit higher thermal stability. Compounds like 3,4-difluoro-5-CF₃ derivatives are stable at 25°C, as observed in analogous fluorinated intermediates .
Biological Activity
3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide is a synthetic organic compound characterized by its unique molecular structure, which includes a phenacyl moiety with significant fluorination. This compound has gained attention in medicinal chemistry and materials science due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its potential applications.
- Molecular Formula : C10H6BrF5O
- Molecular Weight : Approximately 303.03 g/mol
The presence of fluorine atoms in the structure enhances the compound's chemical stability and alters its physicochemical properties, making it a subject of interest for drug development and other applications.
Biological Activity Overview
While specific biological activity data for this compound is limited, related compounds have shown significant biological properties. Compounds with similar structures are often investigated for their potential as pharmaceuticals due to enhanced metabolic stability and bioavailability.
Antimicrobial Activity
Research indicates that fluorinated phenacyl derivatives can exhibit antimicrobial properties. For instance, compounds with trifluoromethyl groups have been shown to possess antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μM) | Target Organism |
|---|---|---|
| Compound A | 25.9 | S. aureus |
| Compound B | 12.9 | MRSA |
| Compound C | 44.4 | E. coli |
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structural motifs to this compound exhibit anticancer activity against various human cancer cell lines. For example, certain derivatives showed IC50 values lower than those of established chemotherapeutics like Doxorubicin .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound D | 22.4 | PACA2 |
| Compound E | 44.4 | HCT116 |
| Doxorubicin | 52.1 | PACA2 |
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interactions with biological macromolecules such as enzymes or receptors. Studies suggest that fluorinated compounds can influence various biochemical pathways, potentially leading to their antimicrobial and anticancer activities.
Safety and Toxicity
While exploring the biological activity of this compound, it is also crucial to consider safety profiles. Similar compounds have been associated with respiratory irritations and other health concerns following exposure . Therefore, understanding the toxicity profile is essential for evaluating the practical applications of this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Difluoro-5-(trifluoromethyl)phenacyl bromide, and how can purity be optimized?
- Methodology : The compound can be synthesized via bromination of a fluorinated acetophenone precursor using bromine (Br₂) or HBr in solvents like carbon disulfide or acetic acid. For analogs like phenacyl bromide, bromination in ether or carbon tetrachloride with aluminum chloride as a catalyst is common .
- Purification : Recrystallization from methanol or ethanol is effective for removing unreacted starting materials. Purity (>98%) is confirmed via melting point analysis, NMR, and HPLC .
Q. What are the critical storage conditions to ensure stability?
- Stability : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, strong oxidizers, and alkaline/acidic conditions to prevent decomposition .
- Handling : Use vacuum-sealed glassware for transfers to minimize hydrolysis or side reactions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Analytical Methods :
- ¹H/¹⁹F NMR : Confirm substitution patterns and fluorine environments (e.g., δ ~5 ppm for α-keto bromide protons) .
- IR Spectroscopy : Identify C=O (1700–1750 cm⁻¹) and C-Br (500–600 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How does this compound participate in multicomponent reactions to form heterocycles?
- Mechanism : The α-bromo ketone group acts as an electrophile in domino reactions. For example, FeCl₃-catalyzed cyclization with amines and alkynes forms substituted pyrroles via enamine intermediates .
- Optimization : Use polar aprotic solvents (DMF, acetonitrile) and catalytic Lewis acids (FeCl₃, ZnBr₂) to enhance reaction rates and yields (70–85%) .
Q. What are the common byproducts in nucleophilic substitution reactions, and how can they be mitigated?
- Byproducts : Competing elimination (forming α,β-unsaturated ketones) or dimerization via bromide displacement.
- Mitigation :
- Maintain low temperatures (0–5°C) to suppress elimination.
- Use excess nucleophiles (e.g., amines, thiols) and phase-transfer catalysts (e.g., TBAB) to favor substitution .
Q. How do solvent polarity and substituent effects influence reaction outcomes in cross-coupling applications?
- Solvent Effects :
- Polar solvents (DMSO, DMF) : Enhance solubility of fluorinated intermediates but may promote hydrolysis.
- Nonpolar solvents (toluene, CCl₄) : Reduce side reactions but require higher temperatures for activation .
Safety and Handling
Q. What personal protective equipment (PPE) is essential for safe handling?
- PPE Requirements :
- Respirators with particle filters (EN 143 standard) for dust control .
- Nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact .
- Emergency Measures : In case of inhalation, move to fresh air and administer oxygen. For skin contact, wash with soap and water for 15 minutes .
Key Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
